molecular formula C19H15N3O5 B279822 3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Cat. No.: B279822
M. Wt: 365.3 g/mol
InChI Key: RGOSQAVXTWDXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazolinone core, which is fused with a furan ring and substituted with a nitrophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

Scientific Research Applications

3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with a furan ring and a nitrophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

3-hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H15N3O5/c1-11-10-12(22(25)26)6-7-13(11)16-8-9-17(27-16)18-20-15-5-3-2-4-14(15)19(23)21(18)24/h2-10,18,20,24H,1H3

InChI Key

RGOSQAVXTWDXKA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3O

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3O

Origin of Product

United States

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